6-Methoxy-2-naphthaldehyde
Overview
Description
6-Methoxy-2-naphthaldehyde, also known as monal-62, belongs to the class of organic compounds known as naphthalenes . It is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . In addition, it is used in organic synthesis reactions forming fluorescent substrates for inhibition studies relating to hypertension and vascular inflammation . It is also used as an intermediate of Nabumetone .
Synthesis Analysis
6-Methoxy-2-naphthaldehyde can be prepared by reacting 2-bromo 6-methoxy naphthalene with triethylorthoformate via a Grignard reaction . Its crystals belong to the orthorhombic space group, P 212121, and show excellent non-linear optical (NLO) properties .Molecular Structure Analysis
The molecular formula of 6-Methoxy-2-naphthaldehyde is C12H10O2 . It has an average mass of 186.207 Da and a mono-isotopic mass of 186.068085 Da . Its crystals belong to the orthorhombic space group, P 212121 .Chemical Reactions Analysis
6-Methoxy-2-naphthaldehyde is used in the preparation of various compounds. For instance, it may be used in the preparation of 4-(6-methoxy-2-naphthyl)butan-2-one related compounds . It may also be used in the synthesis of chalcone derivatives .Physical And Chemical Properties Analysis
6-Methoxy-2-naphthaldehyde appears as white to yellow to orange crystals or powder . It has a melting point of 78.5-84.5°C . The density of 6-Methoxy-2-naphthaldehyde is 1.2±0.1 g/cm3, and it has a boiling point of 340.2±15.0 °C at 760 mmHg .Scientific Research Applications
Diagnostic Reagent in Tumor Studies
6-Methoxy-2-naphthaldehyde: is utilized as a diagnostic reagent in tumor studies, particularly involving aldehyde dehydrogenase enzymes . These enzymes play a crucial role in cellular metabolism and are often associated with cancer progression and resistance to treatment. The compound’s reactivity allows for the identification and quantification of these enzymes, providing valuable insights into tumor biology.
Organic Synthesis of Fluorescent Substrates
In the realm of organic synthesis, 6-Methoxy-2-naphthaldehyde serves as a precursor for creating fluorescent substrates . These substrates are instrumental in inhibition studies, which are essential for understanding the mechanisms of diseases like hypertension and vascular inflammation.
Non-Linear Optical (NLO) Properties
The compound exhibits excellent non-linear optical (NLO) properties , which are significant in the development of new photonic materials. These materials have applications in telecommunications, data storage, and information processing technologies.
Intermediate in Pharmaceutical Synthesis
6-Methoxy-2-naphthaldehyde: acts as an intermediate in the synthesis of Nabumetone , a non-steroidal anti-inflammatory drug (NSAID). Nabumetone is used to treat pain and inflammation related to conditions such as arthritis.
Synthesis of Chalcone Derivatives
The compound is used in synthesizing various chalcone derivatives . Chalcones have garnered attention due to their potential therapeutic properties, including anti-inflammatory, antimalarial, and anticancer activities.
Material Science Applications
Due to its structural properties, 6-Methoxy-2-naphthaldehyde can be used in material science for the preparation of organic compounds that exhibit specific physical characteristics, useful in creating advanced materials for electronic devices .
Chemical Education and Research
As a building block in organic chemistry, 6-Methoxy-2-naphthaldehyde is also valuable in chemical education and research. It provides a practical example for teaching various organic reactions and synthesis techniques .
Environmental Studies
Lastly, the compound’s role in environmental studies should not be overlooked. Its reactivity and interaction with other chemicals can help in understanding the behavior of organic pollutants and their impact on ecosystems .
Safety and Hazards
Mechanism of Action
Target of Action
It is used as a diagnostic reagent in tumor studies involving aldehyde dehydrogenase enzymes . Aldehyde dehydrogenases play a crucial role in cellular detoxification.
Mode of Action
It is used in organic synthesis reactions forming fluorescent substrates for inhibition studies relating to hypertension and vascular inflammation . This suggests that the compound may interact with its targets to produce a fluorescent signal, which can be used to monitor the activity of the target enzymes.
Biochemical Pathways
Given its use in studies of aldehyde dehydrogenase enzymes , it may be involved in pathways related to aldehyde metabolism. Aldehyde dehydrogenases are involved in the detoxification of aldehydes produced by alcohol metabolism and lipid peroxidation.
Result of Action
Given its use in studies involving aldehyde dehydrogenase enzymes , it may influence the activity of these enzymes, potentially affecting cellular aldehyde levels.
Action Environment
It should be stored under inert gas (nitrogen or argon) at 2-8°c , suggesting that temperature and exposure to oxygen may affect its stability.
properties
IUPAC Name |
6-methoxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBLASFLFFMMCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057721 | |
Record name | 6-Methoxy-2-naphthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3453-33-6 | |
Record name | 6-Methoxy-2-naphthaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3453-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-2-naphthalaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Methoxy-2-naphthalaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3057721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxynaphthalene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.344 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXY-2-NAPHTHALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9244L5L5ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.